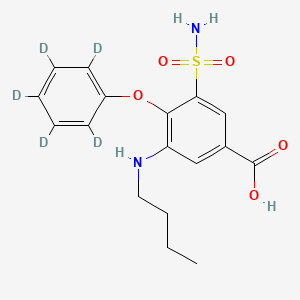
(S)-(-)-Felodipine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-Felodipine-d5 is a deuterated form of Felodipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification is particularly useful in scientific research and pharmaceutical applications.
Applications De Recherche Scientifique
(S)-(-)-Felodipine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Felodipine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity and stability of Felodipine.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Felodipine, a similar compound, is known to target l-type calcium channels in the heart and vascular smooth muscle . These channels play a crucial role in regulating muscle contraction and vascular tone.
Mode of Action
This action results in the relaxation of coronary and systemic arterial smooth muscle, leading to a decrease in arterial blood pressure .
Biochemical Pathways
As a calcium channel blocker, it is likely to impact the calcium signaling pathway, which plays a key role in various cellular processes, including muscle contraction and neurotransmission .
Pharmacokinetics
Based on the known pharmacokinetics of felodipine, it can be inferred that (s)-(-)-felodipine-d5 is likely to be well absorbed after oral administration, extensively distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on the known effects of felodipine, it can be inferred that this compound likely results in the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral resistance, and ultimately a reduction in blood pressure .
Action Environment
It is known that various factors such as ph, temperature, and the presence of other substances can influence the action and stability of many drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Felodipine-d5 involves the incorporation of deuterium atoms into the Felodipine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange reaction.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(-)-Felodipine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
Comparaison Avec Des Composés Similaires
Felodipine: The non-deuterated form of (S)-(-)-Felodipine-d5, used for the same therapeutic purposes.
Amlodipine: Another calcium channel blocker with similar pharmacological effects but different chemical structure.
Nifedipine: A related compound with a similar mechanism of action but distinct pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research and pharmaceutical development.
Propriétés
IUPAC Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m1/s1/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-PXPDZFMISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
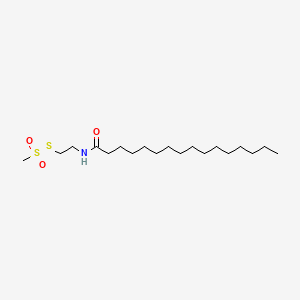
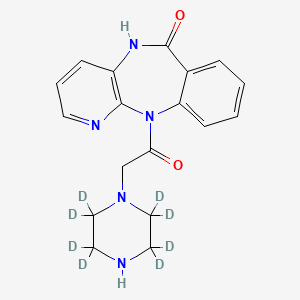
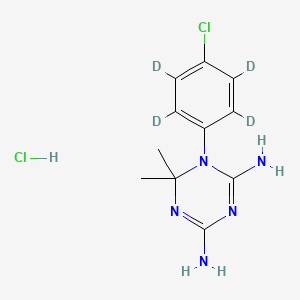
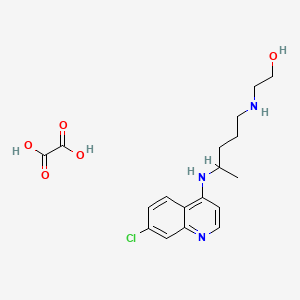
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
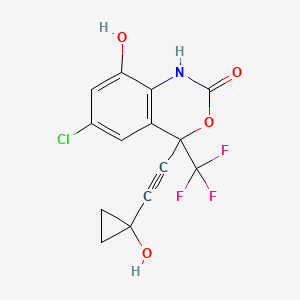



![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

